Ethyl 2-cyano-3-hydroxypent-2-enoate
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Overview
Description
Ethyl 2-cyano-3-hydroxypent-2-enoate: is an organic compound with the molecular formula C8H11NO3. It is a colorless liquid at room temperature and has a characteristic odor. This compound is of interest due to its unique chemical structure, which includes both a cyano group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method for synthesizing Ethyl 2-cyano-3-hydroxypent-2-enoate involves an aldol condensation reaction. This process typically starts with the reaction of ethyl cyanoacetate with acetaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form the desired product.
Reaction Conditions:
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Michael Addition: : Another synthetic route involves the Michael addition of ethyl cyanoacetate to a suitable α,β-unsaturated carbonyl compound. This method provides a straightforward approach to obtaining the compound with high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 2-cyano-3-hydroxypent-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
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Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process can convert the cyano group to an amine or the hydroxyl group to a hydrogen.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Amines, thiols, basic or neutral conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alkanes
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-cyano-3-hydroxypent-2-enoate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving cyano and hydroxyl groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and anticancer drugs.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-3-hydroxypent-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways
Enzymes: The compound can interact with enzymes that catalyze oxidation-reduction reactions, such as oxidases and reductases.
Receptors: It may bind to specific receptors in biological systems, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Ethyl 2-cyano-3-hydroxypent-2-enoate can be compared with other compounds that have similar functional groups, such as:
Ethyl cyanoacetate: Lacks the hydroxyl group, making it less versatile in certain reactions.
Ethyl 3-hydroxybut-2-enoate: Lacks the cyano group, affecting its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its combination of cyano and hydroxyl groups, providing a balance of reactivity and stability that is advantageous in various applications.
Properties
IUPAC Name |
ethyl 2-cyano-3-hydroxypent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKGLOJOOFRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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